

A Technical Guide to the Photophysical Properties of Gamillus

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Compound of Interest

Compound Name: *Gamillus*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the brightness and quantum yield of **Gamillus**, a highly acid-tolerant green fluorescent protein. This document outlines the core photophysical properties, details the experimental protocols for their determination, and illustrates the application of **Gamillus** in cellular imaging, particularly in the context of autophagy.

Core Photophysical Properties of Gamillus

Gamillus, derived from the flower hat jellyfish (*Olindias formosa*), exhibits exceptional photostability and brightness, particularly in acidic environments, making it a valuable tool for imaging within organelles such as lysosomes.^{[1][2]} Its monomeric nature and rapid maturation further enhance its utility as a fluorescent reporter.^[3]

Quantitative Data Summary

The key photophysical parameters of **Gamillus** are summarized in the table below, providing a direct comparison with the widely used enhanced Green Fluorescent Protein (EGFP).

| Property | Gamillus | EGFP (for comparison) | Reference |
|---|---|---|------------------------|
| Excitation Maximum (λ_{ex}) | 504 nm | ~488 nm | [Shinoda et al., 2018] |
| Emission Maximum (λ_{em}) | 519 nm | ~507 nm | [Shinoda et al., 2018] |
| Quantum Yield (Φ) | 0.90 | 0.60 | [Shinoda et al., 2018] |
| Molar Extinction Coefficient (ϵ) | 74,700 M ⁻¹ cm ⁻¹ | 55,000 M ⁻¹ cm ⁻¹ | [Shinoda et al., 2018] |
| Brightness ($\epsilon \times \Phi$) | 67,230 | 33,000 | Calculated |
| Relative Brightness to EGFP | ~2.0 | 1.0 | [1] |
| pKa | 3.4 | ~6.0 | [1] |

Experimental Protocols

The determination of the quantum yield and brightness of fluorescent proteins is critical for their quantitative application in cellular imaging and drug development. The following sections detail the methodologies for these key experiments.

Determination of Fluorescence Quantum Yield (Relative Method)

The fluorescence quantum yield of **Gamillus** was determined using the relative method, comparing its fluorescence intensity to a standard with a known quantum yield.

1. Standard Selection:

- A fluorescent standard with a well-characterized quantum yield and spectral properties overlapping with **Gamillus** is chosen. Fluorescein in 0.1 M NaOH ($\Phi = 0.95$) or Rhodamine 6G in ethanol ($\Phi = 0.95$) are common standards for green fluorescent proteins.

2. Sample Preparation:

- Solutions of both the **Gamillus** protein and the fluorescent standard are prepared in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
- A series of dilutions are made for both the sample and the standard to obtain absorbance values in the linear range, typically below 0.1 at the excitation wavelength, to minimize inner filter effects.

3. Absorbance Measurement:

- The absorbance of each dilution of the **Gamillus** protein and the standard is measured at the chosen excitation wavelength using a UV-Vis spectrophotometer.

4. Fluorescence Measurement:

- The fluorescence emission spectra of all solutions are recorded using a spectrofluorometer. The excitation wavelength is set to be the same for both the sample and the standard.
- The integrated fluorescence intensity (the area under the emission curve) is calculated for each measurement.

5. Data Analysis:

- A plot of integrated fluorescence intensity versus absorbance is generated for both **Gamillus** and the standard.
- The slope of the linear fit for each plot is determined.
- The quantum yield of **Gamillus** (Φ_X) is calculated using the following equation:

$$\Phi_X = \Phi_{ST} * (\text{Slope}_X / \text{Slope}_{ST}) * (\eta_{X^2} / \eta_{ST^2})$$

Where:

- Φ_{ST} is the quantum yield of the standard.
- Slope_X and Slope_ST are the slopes from the plots of integrated fluorescence intensity versus absorbance for **Gamillus** and the standard, respectively.

- n_X and n_{ST} are the refractive indices of the solvents used for the **Gamillus** and standard solutions, respectively (if different).

Determination of Molar Extinction Coefficient and Brightness

The molar extinction coefficient is a measure of how strongly a substance absorbs light at a given wavelength. Brightness is the product of the molar extinction coefficient and the quantum yield.

1. Protein Concentration Determination:

- The precise concentration of the purified **Gamillus** protein solution is determined using a protein concentration assay, such as the bicinchoninic acid (BCA) assay or by measuring absorbance at 280 nm with a calculated extinction coefficient based on the amino acid sequence.

2. Absorbance Measurement:

- The absorbance of the **Gamillus** solution of known concentration is measured at its excitation maximum (504 nm) using a UV-Vis spectrophotometer.

3. Calculation of Molar Extinction Coefficient:

- The molar extinction coefficient (ϵ) is calculated using the Beer-Lambert law:

$$\epsilon = A / (c * l)$$

Where:

- A is the absorbance at the excitation maximum.
- c is the molar concentration of the protein.
- l is the path length of the cuvette (typically 1 cm).

4. Calculation of Brightness:

- The brightness is calculated as the product of the molar extinction coefficient and the fluorescence quantum yield:

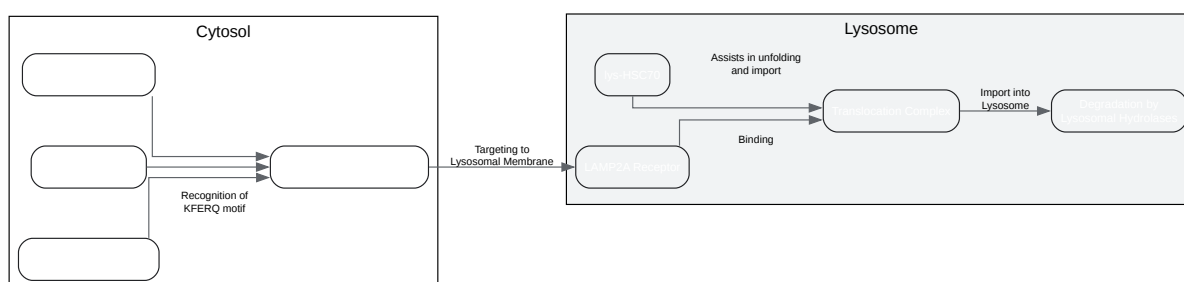
$$\text{Brightness} = \epsilon \times \Phi$$

Visualizations: Signaling Pathways and Experimental Workflows

The exceptional acid tolerance of **Gamillus** makes it an ideal reporter for studying processes that occur in acidic organelles, such as autophagy-mediated degradation in lysosomes.

Chaperone-Mediated Autophagy (CMA) Signaling Pathway

Chaperone-mediated autophagy is a selective process for the degradation of cytosolic proteins in lysosomes. The pathway involves the recognition of a KFERQ-like motif in the substrate protein by a chaperone complex, which then targets it to the lysosomal membrane for translocation and degradation.

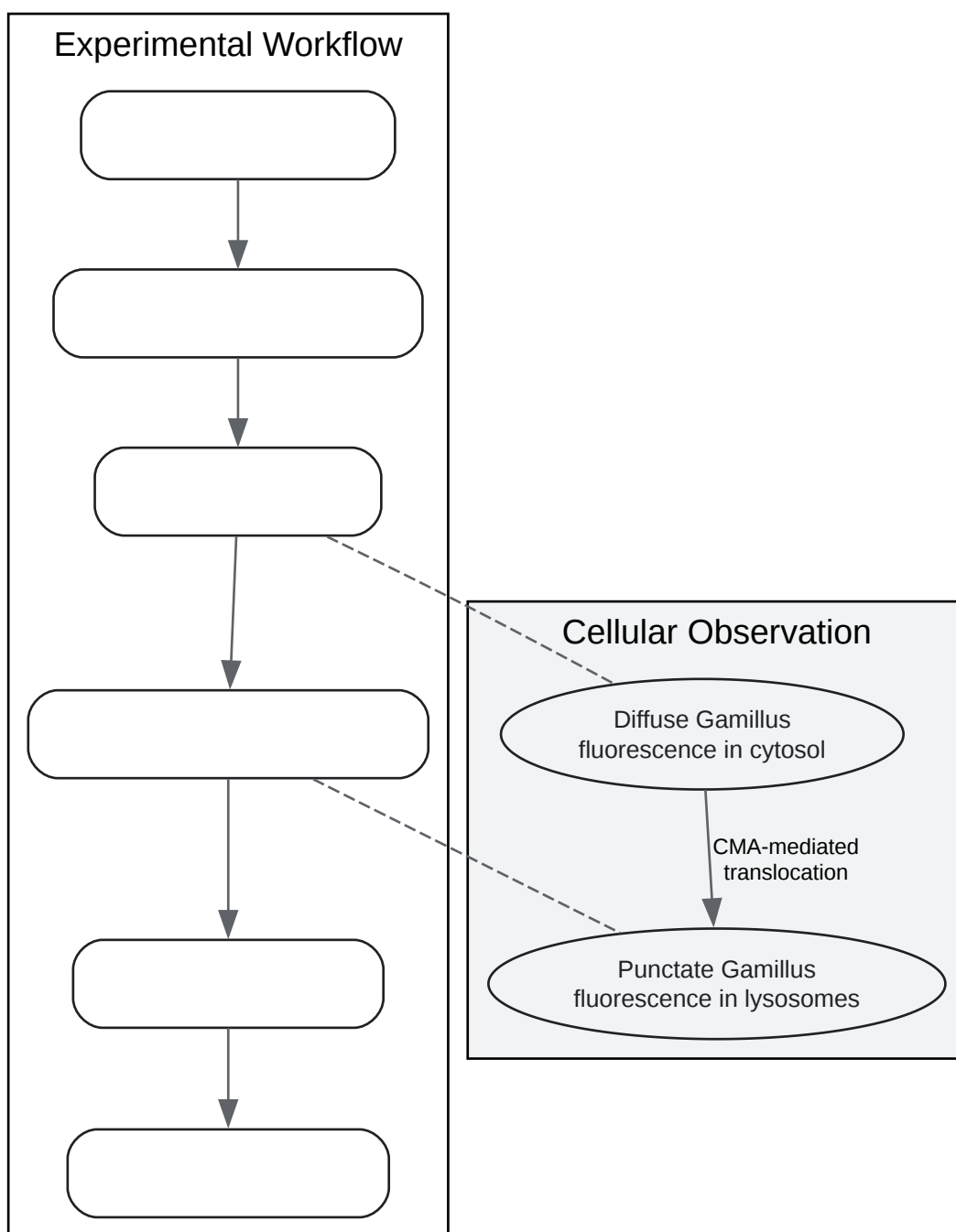


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Caption: Chaperone-Mediated Autophagy (CMA) signaling pathway.

Experimental Workflow: Monitoring CMA with a KFERQ-Gamillus Reporter

A powerful application of **Gamillus** is its use in a reporter system to monitor CMA activity in living cells. A fusion protein consisting of the KFERQ motif and **Gamillus** (KFERQ-**Gamillus**) serves as a specific substrate for CMA.



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Caption: Workflow for monitoring CMA using a KFERQ-**Gamillus** reporter.[4][5]

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